molecular formula C15H20BFO4 B1402391 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester CAS No. 1415960-53-0

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

Cat. No. B1402391
CAS RN: 1415960-53-0
M. Wt: 294.13 g/mol
InChI Key: MMANYAVWRYOHTI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is a laboratory chemical . It is also known by the synonym H62951 . The molecular formula is C15H20BFO4 . It is a type of fluorinated pharmaceutical intermediate .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is 294.13 . The exact mass is 280.12800 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions . Its stability and reactivity make it suitable for use in various synthetic pathways, contributing to the development of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

A significant application of this compound is in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, a fundamental step in the synthesis of pharmaceuticals, polymers, and advanced materials.

Boron Neutron Capture Therapy (BNCT)

Due to its boronic acid moiety, this compound has potential applications in BNCT, a binary cancer treatment method that targets tumor cells at the cellular level . Research in this area could lead to advancements in cancer therapeutics.

Drug Delivery Systems

The compound’s structure allows for its use in the development of drug delivery systems, particularly in feedback control drug transport polymers . This could enhance the efficacy and specificity of drug targeting in cancer treatment.

Enzyme Inhibition

Boric acid derivatives, such as this compound, are known to act as enzyme inhibitors . They can be used in the design of drugs that target specific enzymes implicated in disease processes, including cancer and microbial infections.

Fluorescent Probes

The compound’s unique structure enables its use as a fluorescent probe for identifying various biological and chemical substances . This application is crucial in biochemical research and diagnostics.

Pharmacological Research

The fluorine atom’s strong electronegativity within the compound enhances its biological activity, making it valuable in pharmacological research . It can be used to study drug interactions and stability.

Anticancer Drug Design

Research indicates that boric acid compounds can induce apoptosis in cancer cells . This compound, therefore, holds promise in the design and synthesis of new anticancer drugs, potentially leading to more effective treatments.

properties

IUPAC Name

methyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMANYAVWRYOHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

CAS RN

1415960-53-0
Record name methyl 2-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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